

1-(2-Aminophenyl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B077556

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An In-depth Technical Guide to 1-(2-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-Aminophenyl)ethanol**, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways. All quantitative data is presented in clear, structured tables, and complex experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

1-(2-Aminophenyl)ethanol is an organic compound featuring both an amino and a hydroxyl functional group attached to a phenyl ring. These reactive sites make it a valuable building block for the synthesis of more complex molecules.

Property	Value	Reference
CAS Number	10517-50-7	[1] [2]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	Light yellow to Yellow to Orange clear liquid	
Purity	>95.0% (GC)	
Synonyms	2-Amino-alpha-methylbenzyl alcohol, 2-(1- hydroxyethyl)aniline	[1]

Synthesis of 1-(2-Aminophenyl)ethanol

The synthesis of **1-(2-Aminophenyl)ethanol** is typically achieved through the reduction of the corresponding ketone, 2'-aminoacetophenone. This can be accomplished via several methods, including catalytic hydrogenation or reduction with hydride reagents. Below are detailed protocols for the synthesis of the precursor and its subsequent reduction.

Synthesis of 2'-Aminoacetophenone (Precursor)

One common method for the synthesis of 2'-aminoacetophenone involves the intramolecular amination of 2-aminophenyl ketoximes.[\[1\]](#)

Experimental Protocol:

- Oxime Formation:
 - In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).[\[1\]](#)
 - Add 2'-Aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solution.[\[1\]](#)

- Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).[[1](#)]
- Heat the reaction mixture to an internal temperature of 60 °C and maintain for 1 hour.[[1](#)]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[[1](#)]
- After completion, cool the mixture to room temperature.
- Concentrate the mixture by rotary evaporation.
- Dissolve the solid residue in distilled water (140 mL) and extract three times with ethyl acetate (3 x 100 mL).[[1](#)]
- Combine the organic layers, dry over MgSO₄, filter, and concentrate by rotary evaporation to yield the crude (E)-1-(2-aminophenyl)ethanone oxime.[[1](#)]

• Purification:

- Dissolve the crude product in dichloromethane (120 mL) at 25 °C.[[1](#)]
- Add hexanes (20.0 mL) to induce cloudiness, then cool in an ice/water bath.[[1](#)]
- Add additional hexanes (100.0 mL) over 10 minutes and allow crystals to age for 1 hour at 0-5 °C.[[1](#)]
- Isolate the white solid by filtration and wash with hexanes.[[1](#)]

Reduction of 2'-Aminoacetophenone to 1-(2-Aminophenyl)ethanol

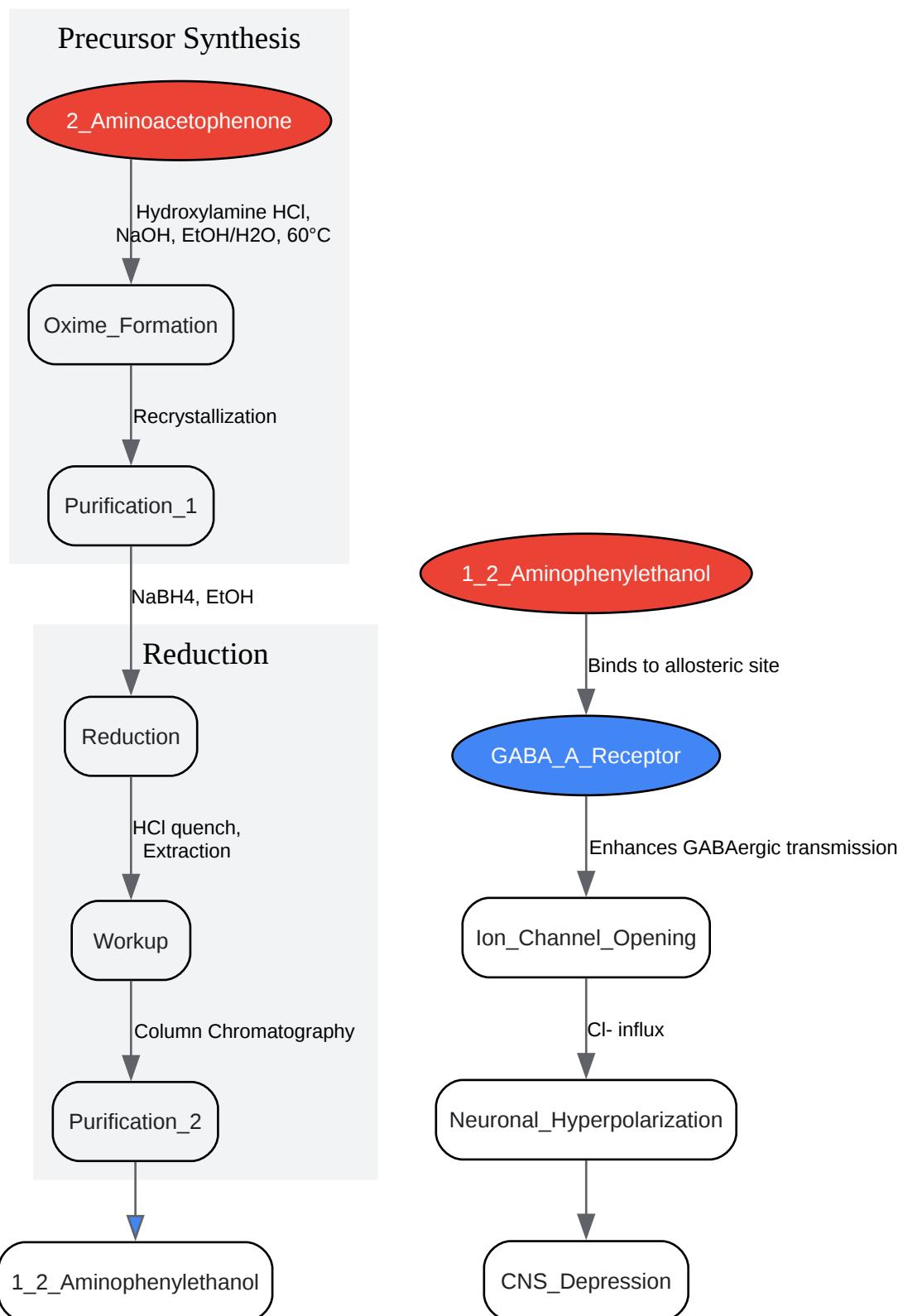
The reduction of the ketone functionality of 2'-aminoacetophenone to the corresponding alcohol can be achieved using sodium borohydride in an alcoholic solvent.

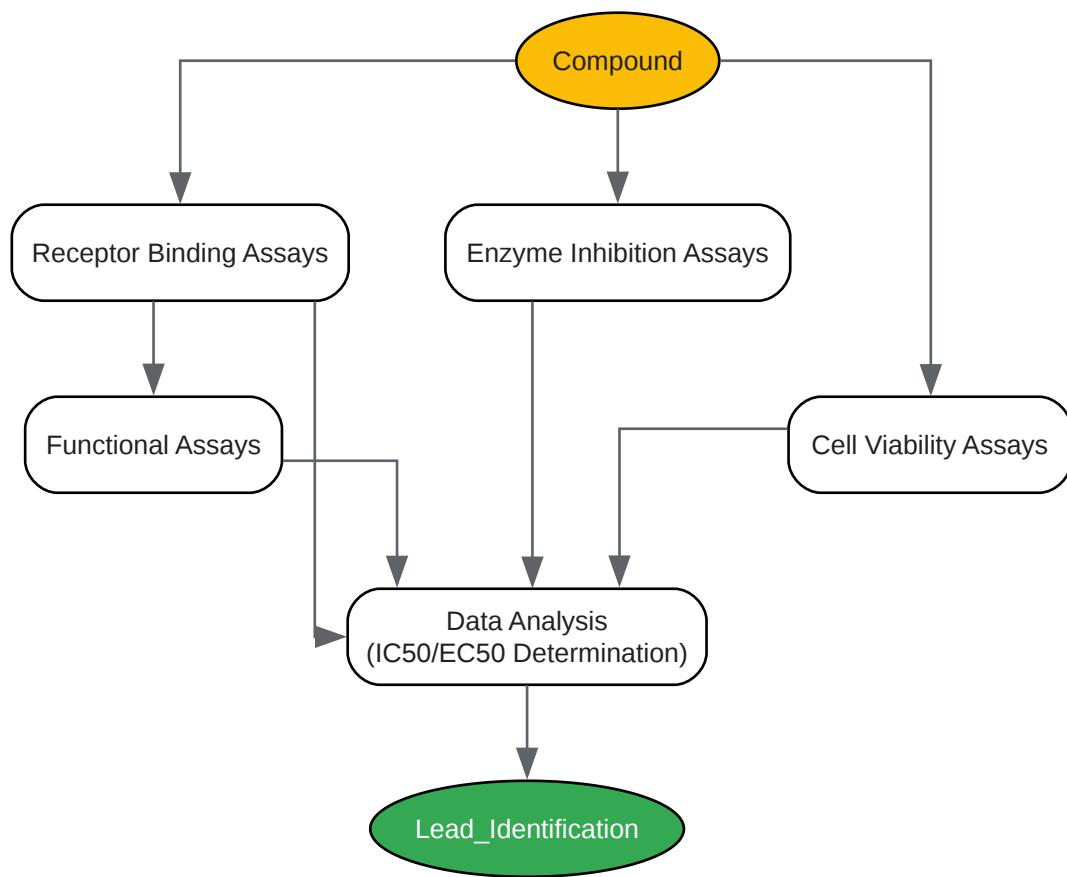
Experimental Protocol:

- Reduction Reaction:

- Dissolve 2'-aminoacetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
 - Remove the ethanol by rotary evaporation.
 - Extract the aqueous residue with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude **1-(2-Aminophenyl)ethanol**.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Synthesis Workflow





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- To cite this document: BenchChem. [1-(2-Aminophenyl)ethanol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077556#1-2-aminophenyl-ethanol-cas-number-and-molecular-weight]

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